(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine

Catalog No.
S734502
CAS No.
146476-37-1
M.F
C17H22NP
M. Wt
271.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine

CAS Number

146476-37-1

Product Name

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine

IUPAC Name

(2S)-1-diphenylphosphanyl-3-methylbutan-2-amine

Molecular Formula

C17H22NP

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3/t17-/m1/s1

InChI Key

ZZLCXURCZWQECA-QGZVFWFLSA-N

SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Isomeric SMILES

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Asymmetric Catalysis

Asymmetric catalysis is a branch of chemistry concerned with creating molecules with a specific handedness. These molecules, known as enantiomers, are mirror images of each other and have unique properties in many applications, such as pharmaceuticals. (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine serves as a ligand in asymmetric catalysts, influencing the reaction pathway and favoring the formation of one enantiomer over the other.

Studies have shown that (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine can be effective in various asymmetric catalytic reactions, including:

  • Hydrogenation: The reduction of unsaturated carbon-carbon bonds into saturated ones. ()
  • Hydroformylation: The addition of a formyl group (CHO) to an alkene, creating an aldehyde. ()
  • Allylic alkylation: The formation of carbon-carbon bonds between an allyl group and another alkyl group. ()

The specific applications of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine in these reactions depend on the choice of the metal center and other reaction components.

Research Focus

Current research on (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine focuses on:

  • Development of new catalysts: Scientists are exploring modifications to the ligand structure to improve its catalytic activity and selectivity in various reactions.
  • Understanding the mechanism of action: Detailed mechanistic studies aim to elucidate how the ligand influences the reaction pathway at the molecular level.
  • Expanding the scope of applications: Research is ongoing to identify new asymmetric reactions where (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine can be a valuable catalyst.

Molecular Structure Analysis

The key features of the molecule include:

  • A central carbon atom with four different substituents:
    • An amino group (NH2)
    • A methyl group (CH3)
    • A secondary amine group connected to a two-carbon chain
    • A diphenylphosphino group (P(C6H5)2)
  • The chirality arises from the central carbon atom bonded to the four different groups [].

Chemical Reactions Analysis

  • Hydrogenation: Addition of hydrogen to unsaturated bonds.
  • Hydroformylation: Formation of aldehydes from alkenes.
  • Allylic alkylation: Formation of carbon-carbon bonds involving allyl groups.

The specific reactions and mechanisms will depend on the chosen metal catalyst and the desired product.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless to light yellow liquid or solid at room temperature [].
  • Melting point and boiling point: Data not readily available.
  • Solubility: Likely soluble in organic solvents like dichloromethane, toluene, and THF due to the presence of aromatic groups [].
  • Stability: Organophosphines are typically air and moisture sensitive and should be stored under inert atmosphere.

Organophosphines can be toxic and irritating. Specific data on the toxicity of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is limited, but general safety precautions for handling organophosphorus compounds should be followed:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Avoid inhalation and skin contact.
  • Store in a cool, dry place under inert atmosphere.
  • Dispose of waste according to local regulations.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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